1-butyl-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
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Overview
Description
1-butyl-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound with the molecular formula C25H31N3O3. This compound is characterized by its unique structure, which includes a benzimidazole ring fused with a pyrrolidinone moiety and a methoxyphenoxypropyl side chain. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 1-butyl-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multiple steps, including the formation of the benzimidazole core, the attachment of the pyrrolidinone ring, and the introduction of the methoxyphenoxypropyl side chain. Common synthetic routes may involve:
Formation of Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of Pyrrolidinone Ring: This step may involve the reaction of the benzimidazole intermediate with a suitable pyrrolidinone precursor under basic or catalytic conditions.
Introduction of Methoxyphenoxypropyl Side Chain: This can be accomplished through nucleophilic substitution reactions, where the benzimidazole-pyrrolidinone intermediate reacts with a methoxyphenoxypropyl halide or similar reagent.
Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness, potentially involving continuous flow processes and advanced catalytic systems.
Chemical Reactions Analysis
1-butyl-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzimidazole or pyrrolidinone rings, leading to a variety of substituted products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-butyl-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.
Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-butyl-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one would depend on its specific interactions with molecular targets. Potential pathways could involve binding to enzymes or receptors, altering their activity, and affecting downstream biological processes. Detailed studies would be required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar compounds to 1-butyl-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one include other benzimidazole derivatives and pyrrolidinone-containing molecules. These compounds may share structural features but differ in their side chains or functional groups, leading to variations in their chemical and biological properties. Examples of similar compounds include:
Benzimidazole Derivatives: Compounds with different substituents on the benzimidazole ring.
Pyrrolidinone Derivatives: Molecules with variations in the pyrrolidinone ring or its substituents.
The uniqueness of this compound lies in its specific combination of structural elements, which may confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-butyl-4-[1-[3-(2-methoxyphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O3/c1-3-4-14-27-18-19(17-24(27)29)25-26-20-10-5-6-11-21(20)28(25)15-9-16-31-23-13-8-7-12-22(23)30-2/h5-8,10-13,19H,3-4,9,14-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFWNUOAMPEULN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCCOC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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